Cas no 862594-16-9 (2-(tert-butoxy)-5-fluoroaniline)

2-(tert-butoxy)-5-fluoroaniline 化学的及び物理的性質
名前と識別子
-
- 2-tert-butoxy-5-fluoroaniline
- 5-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline
- 2-(tert-butoxy)-5-fluoroaniline
- EN300-1294681
- 862594-16-9
- DTXSID50651884
- SCHEMBL1135988
- DB-338746
- 2-tert-butoxy-5-fluoroanilinedn
- AKOS009257737
- 2-tert-butoxy-5-fluoro-phenylamine
- Benzenamine, 2-(1,1-dimethylethoxy)-5-fluoro-
- CS-0272876
- TZPORLMVZKVDQL-UHFFFAOYSA-N
-
- MDL: MFCD11196188
- インチ: InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,12H2,1-3H3
- InChIKey: TZPORLMVZKVDQL-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC1=C(C=C(C=C1)F)N
計算された属性
- せいみつぶんしりょう: 183.105942232g/mol
- どういたいしつりょう: 183.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(tert-butoxy)-5-fluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294681-500mg |
2-(tert-butoxy)-5-fluoroaniline |
862594-16-9 | 500mg |
$535.0 | 2023-09-30 | ||
Enamine | EN300-1294681-1000mg |
2-(tert-butoxy)-5-fluoroaniline |
862594-16-9 | 1000mg |
$557.0 | 2023-09-30 | ||
A2B Chem LLC | AI57731-100mg |
2-tert-Butoxy-5-fluoroaniline |
862594-16-9 | 95% | 100mg |
$41.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343546-100mg |
2-(Tert-butoxy)-5-fluoroaniline |
862594-16-9 | 97% | 100mg |
¥501.00 | 2024-04-28 | |
Enamine | EN300-1294681-100mg |
2-(tert-butoxy)-5-fluoroaniline |
862594-16-9 | 100mg |
$490.0 | 2023-09-30 | ||
Enamine | EN300-1294681-5000mg |
2-(tert-butoxy)-5-fluoroaniline |
862594-16-9 | 5000mg |
$1614.0 | 2023-09-30 | ||
Enamine | EN300-1294681-2500mg |
2-(tert-butoxy)-5-fluoroaniline |
862594-16-9 | 2500mg |
$1089.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343546-5g |
2-(Tert-butoxy)-5-fluoroaniline |
862594-16-9 | 97% | 5g |
¥5905.00 | 2024-04-28 | |
1PlusChem | 1P00IEG3-100mg |
Benzenamine, 2-(1,1-dimethylethoxy)-5-fluoro- |
862594-16-9 | 95% | 100mg |
$118.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343546-25g |
2-(Tert-butoxy)-5-fluoroaniline |
862594-16-9 | 97% | 25g |
¥22990.00 | 2024-04-28 |
2-(tert-butoxy)-5-fluoroaniline 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-(tert-butoxy)-5-fluoroanilineに関する追加情報
Professional Introduction to Compound with CAS No. 862594-16-9 and Product Name: 2-(tert-butoxy)-5-fluoroaniline
The compound with the CAS number 862594-16-9 and the product name 2-(tert-butoxy)-5-fluoroaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a tert-butoxy group and a fluoroaniline moiety imparts distinct chemical and biological characteristics, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. Specifically, fluoroanilines have been extensively studied for their role in developing novel therapeutic agents. The compound in question, 2-(tert-butoxy)-5-fluoroaniline, exemplifies this trend by combining the benefits of fluorine substitution with the stabilizing effects of the tert-butoxy group.
The tert-butoxy group is particularly noteworthy for its ability to protect reactive sites on aromatic rings while simultaneously influencing electronic properties. This dual functionality makes 2-(tert-butoxy)-5-fluoroaniline a versatile intermediate in synthetic chemistry. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications of the aromatic ring or the substituents can lead to compounds with improved solubility, reduced toxicity, or increased target specificity.
Recent studies have highlighted the potential of 2-(tert-butoxy)-5-fluoroaniline in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in oncology research. The fluorine atom in this compound can enhance binding affinity to kinase active sites, while the tert-butoxy group can modulate interactions with surrounding residues. This balance has led to the discovery of several promising lead compounds that are being further optimized for clinical use.
Another area where 2-(tert-butoxy)-5-fluoroaniline has shown promise is in the synthesis of antiviral agents. The structural features of this compound make it an attractive scaffold for designing molecules that can interfere with viral replication cycles. For example, derivatives of 2-(tert-butoxy)-5-fluoroaniline have been investigated for their ability to inhibit protease enzymes essential for viral maturation. These findings align with broader efforts to develop novel antiviral therapies capable of addressing emerging viral threats.
The synthesis of 2-(tert-butoxy)-5-fluoroaniline itself is a testament to the advancements in organic synthesis techniques. Modern methodologies allow for efficient preparation of complex molecules like this one, often with high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired aromatic core. Additionally, protecting group strategies enable precise control over functionalization, ensuring that reactive sites are selectively modified.
In conclusion, the compound with CAS number 862594-16-9, known as 2-(tert-butoxy)-5-fluoroaniline, represents a significant contribution to pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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